![molecular formula C6H12NNaO11S2 B14315944 sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate CAS No. 107037-81-0](/img/structure/B14315944.png)
sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including multiple hydroxyl groups and a sulfoamino group, making it a versatile molecule in chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate typically involves multi-step organic synthesis. The process begins with the preparation of the oxan-3-yl core, followed by the introduction of hydroxyl and sulfoamino groups through specific reaction conditions. Common reagents used in these steps include sodium hydroxide, sulfuric acid, and various organic solvents to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfoamino group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and enzyme functions.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic tools.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and sulfoamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to specific biological effects. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparación Con Compuestos Similares
- Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(amino)oxan-3-yl] sulfate
- Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(methylsulfonyl)oxan-3-yl] sulfate
Comparison: Compared to these similar compounds, sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate exhibits unique reactivity due to the presence of the sulfoamino group. This functional group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
107037-81-0 |
|---|---|
Fórmula molecular |
C6H12NNaO11S2 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate |
InChI |
InChI=1S/C6H13NO11S2.Na/c8-1-2-4(9)3(7-19(11,12)13)5(6(10)17-2)18-20(14,15)16;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1/t2-,3+,4-,5-,6+;/m1./s1 |
Clave InChI |
SCLPBBFPVXMSRB-DAWIOUNYSA-M |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OS(=O)(=O)[O-])NS(=O)(=O)O)O)O.[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)O)OS(=O)(=O)[O-])NS(=O)(=O)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
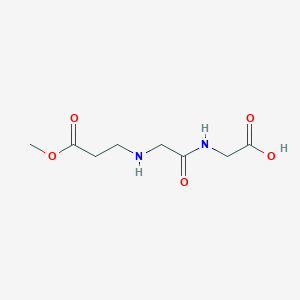
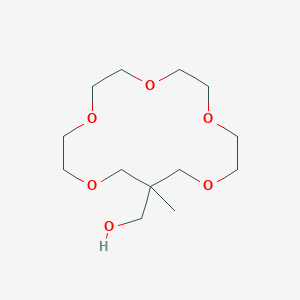
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
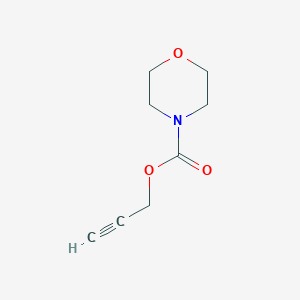
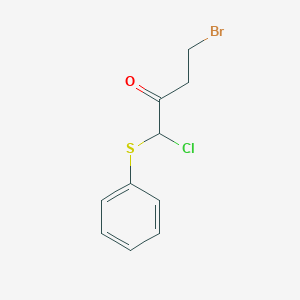

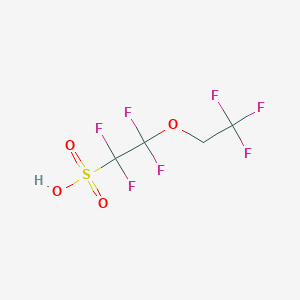
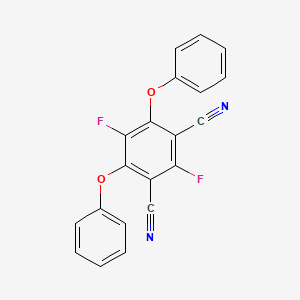
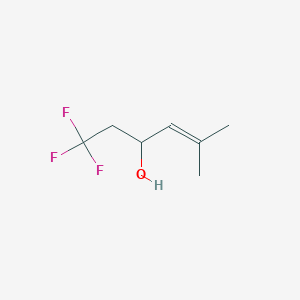

![Bis[2-(4-chlorocyclohexyl)ethyl]stannanone](/img/structure/B14315918.png)
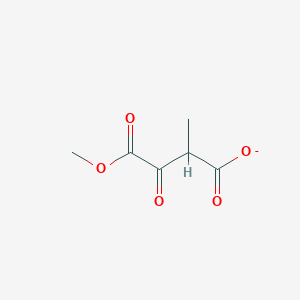
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
